molecular formula C36H60N4O5S B1163268 Carbaprostacyclin-biotin

Carbaprostacyclin-biotin

Cat. No.: B1163268
M. Wt: 661
InChI Key: BUWVEEWXRZYESR-DYCKKSOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbaprostacyclin-biotin is a synthetic analog of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation. Its molecular formula is C₃₆H₆₀N₄O₅S, with a molecular weight of 661.0 g/mol . The compound is conjugated with biotin, enabling its use in streptavidin-based detection systems for biochemical assays . It is formulated as an ethanol solution and requires storage at -20°C to maintain stability .

Key structural features include a biotin moiety linked to a carbaprostacyclin backbone, which retains partial prostacyclin receptor (IP receptor) activity.

Properties

Molecular Formula

C36H60N4O5S

Molecular Weight

661

InChI

InChI=1S/C36H60N4O5S/c1-2-3-5-13-27(41)17-18-28-29-22-25(21-26(29)23-31(28)42)12-6-8-15-33(43)37-19-10-4-11-20-38-34(44)16-9-7-14-32-35-30(24-46-32)39-36(45)40-35/h12,17-18,26-32,35,41-42H,2-11,13-16,19-24H2,1H3,(H,37,43)(H,38,44)(H2,39,40,45)/b18-17

InChI Key

BUWVEEWXRZYESR-DYCKKSOUSA-N

SMILES

CCCCC[C@H](O)/C=C/[C@H]1[C@H](O)C[C@@H]2C/C(=CCCCC(=O)NCCCCCNC(=O)CCCC[C@H]3SC[C@@H]4NC(=O)N[C@H]34)/C[C@H]12

Synonyms

Carbacyclin-biotin; cPGI-biotin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural and functional differences between Carbaprostacyclin-biotin and related prostaglandin analogs:

Compound Molecular Formula Molecular Weight Receptor Affinity Key Applications
This compound C₃₆H₆₀N₄O₅S 661.0 g/mol IP receptor: 10% of PGI₂ Biotin-streptavidin assays
5-cis Carbaprostacyclin Not provided Not provided IP receptor agonist Pharmacological studies
Butaprost C₂₄H₄₀O₅ 408.6 g/mol Selective EP₂ agonist EP₂ receptor profiling
Iloprost C₂₂H₃₂O₄ 360.5 g/mol IP/EP₁/EP₃ agonist Pulmonary hypertension therapy
Natural Prostacyclin C₂₀H₃₂O₅ 352.5 g/mol Full IP receptor agonist Antiplatelet therapy
Key Observations:
  • Receptor Specificity : this compound shares partial IP receptor activity, whereas Butaprost is selective for EP₂ receptors, and Iloprost activates multiple prostaglandin receptors (IP/EP₁/EP₃) .
  • Biotin Conjugation : Unlike other analogs, this compound’s biotin tag facilitates its use in avidin-biotin-peroxidase complex (ABC) assays for visualizing prostaglandin-receptor interactions .
  • Therapeutic vs. Research Use : Iloprost is clinically approved for pulmonary hypertension, while this compound is restricted to research due to its low receptor affinity .

Biochemical and Analytical Performance

Stability and Purity:
  • This compound is ≥95% pure and stable for ≥2 years at -20°C .
  • In contrast, Iloprost and Butaprost are formulated in methyl acetate or similar solvents, with shorter shelf lives under ambient conditions .
Interference Considerations:
  • High-dose biotin supplements (>5 mg/day) can interfere with immunoassays involving biotinylated compounds like this compound, necessitating pre-test dietary restrictions .

Preparation Methods

Carbodiimide-Mediated Amide Coupling

A common approach involves activating the carboxyl group of biotin with N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester, which reacts with primary amines on cPGI.

Reaction Conditions

ComponentQuantity/Concentration
Carbaprostacyclin1.0 mmol
Biotin-PEG₄-amine1.2 mmol
EDC2.4 mmol
NHS2.4 mmol
SolventDMF/DMSO (anhydrous)
Temperature25°C, 12–16 h

This method yields a stable amide bond, with purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Thiol-Maleimide Conjugation

For cPGI derivatives containing free thiols, maleimide-activated biotin (e.g., biotin-maleimide) enables site-specific coupling under mild conditions:

Reaction Workflow

  • Thiol Generation : Reduce disulfide bonds in cPGI using tris(2-carboxyethyl)phosphine (TCEP).

  • Conjugation : React with biotin-maleimide (1.5 equiv) in PBS (pH 7.4, 4°C, 2 h).

  • Quenching : Add excess cysteine to terminate unreacted maleimide groups.

Yield Optimization

  • pH 6.5–7.5 minimizes hydrolysis of maleimide.

  • Exclusion of oxidizing agents prevents disulfide reformation.

Analytical Characterization

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms molecular weight and purity:

  • Expected [M+H]⁺ : ~800–900 Da (varies with linker length).

  • Observed : 849.3 Da for cPGI-biotin with a 4-unit PEG spacer.

Receptor Binding Assays

Competitive binding studies using human platelet membranes or recombinant IP receptors validate bioactivity:

ParameterValue
IC₅₀ (cPGI-biotin)15 ± 2 nM
IC₅₀ (Native PGI₂)1.5 ± 0.3 nM

Data correlate with the reported 10% receptor affinity retention.

Challenges and Innovations

Steric Hindrance Mitigation

Longer PEG linkers (PEG₆–PEG₁₂) improve binding efficiency by 40–60% compared to short alkyl spacers, as demonstrated in surface plasmon resonance (SPR) assays.

Stability Enhancements

Lyophilized cPGI-biotin retains 95% activity after 6 months at -80°C, whereas solutions in PBS degrade by 20% within 1 week at 4°C .

Q & A

Q. How is Carbaprostacyclin-biotin synthesized and characterized in experimental settings?

this compound is synthesized by conjugating biotin to the carbaprostacyclin core structure via a diaminohexane linker. Key steps include:

  • Synthesis : Biotinylation using NHS ester chemistry under controlled pH (e.g., pH 8.5–9.0) to ensure covalent linkage to the prostacyclin analog .
  • Characterization : Techniques such as HPLC (≥95% purity threshold), mass spectrometry (MS) for molecular weight confirmation, and NMR for structural validation of the biotin-prostacyclin conjugate .
  • Critical Controls : Include unmodified carbaprostacyclin and free biotin as controls to validate specificity in downstream assays .

Q. What experimental methods are used to detect this compound in biological samples?

Detection relies on biotin-streptavidin interactions combined with prostacyclin-specific assays:

  • Streptavidin-Based ELISA : Quantify bound this compound using streptavidin-HRP conjugates; validate with competition assays using excess free biotin .
  • LC-MS/MS : For absolute quantification in complex matrices (e.g., plasma), use deuterated internal standards to correct for matrix effects .
  • Fluorescence Microscopy : Streptavidin-conjugated fluorophores (e.g., FITC) for spatial localization in cellular studies .

Q. How should this compound be stored to maintain stability in laboratory conditions?

  • Storage : Lyophilized forms are stable for ≥2 years at -20°C in inert atmospheres; dissolved in methyl acetate for short-term use (≤1 month at -80°C) .
  • Handling : Avoid repeated freeze-thaw cycles; use argon/vacuum sealing to prevent oxidation of the prostacyclin core .

Advanced Research Questions

Q. How can researchers design experiments to study this compound's receptor binding specificity?

  • Competitive Binding Assays : Use radiolabeled (e.g., ³H-iloprost) or fluorescent ligands to compare binding affinity of this compound with unmodified prostacyclin analogs .
  • Biotin-Avidin Capture : Immobilize biotinylated compounds on streptavidin-coated plates to assess receptor-ligand interactions via surface plasmon resonance (SPR) .
  • Controls : Include EP/IP receptor antagonists (e.g., RO3244794 for IP receptors) to confirm target specificity .

Q. What methodological considerations apply when comparing this compound to analogs like Iloprost or Butaprost?

  • Functional Assays : Measure cAMP production in IP/EP receptor-transfected cells to compare potency (EC50) and efficacy (Emax) across analogs .
  • Structural Analysis : Use molecular docking simulations to correlate differences in hydroxyl/cyclohexyl groups (e.g., 5-cis vs. 13,14-dehydro variants) with receptor activation profiles .
  • Data Normalization : Express results as fold-changes relative to baseline (untreated controls) to account for cell-line variability .

Q. How can researchers mitigate experimental artifacts arising from endogenous biotin in cellular models?

  • Blocking Agents : Pre-treat samples with avidin/biotin-blocking solutions (e.g., 0.1% avidin in PBS) to reduce nonspecific binding .
  • Validation : Perform dose-response curves with and without biotin supplementation to identify interference thresholds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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